molecular formula C15H11NO7S B14286395 4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid CAS No. 140431-49-8

4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid

Cat. No.: B14286395
CAS No.: 140431-49-8
M. Wt: 349.3 g/mol
InChI Key: JJLJZGDGOYIKBT-UHFFFAOYSA-N
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Description

4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid is an organic compound characterized by its complex structure, which includes a nitroethenyl group, a phenoxy group, and a sulfonyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the nitration of a suitable precursor, followed by sulfonation and subsequent coupling reactions to introduce the phenoxy and benzoic acid groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitroethenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, influenced by the electron-withdrawing effects of the nitro and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoic acids, while reduction can produce aminobenzoic acids.

Scientific Research Applications

4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroethenyl group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological macromolecules. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic acid: Shares the nitro group and benzoic acid core but lacks the phenoxy and sulfonyl groups.

    4-Sulfobenzoic acid: Contains the sulfonyl group and benzoic acid core but lacks the nitroethenyl and phenoxy groups.

    4-Phenoxybenzoic acid: Includes the phenoxy group and benzoic acid core but lacks the nitroethenyl and sulfonyl groups.

Uniqueness

4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

140431-49-8

Molecular Formula

C15H11NO7S

Molecular Weight

349.3 g/mol

IUPAC Name

4-[4-(2-nitroethenyl)phenoxy]sulfonylbenzoic acid

InChI

InChI=1S/C15H11NO7S/c17-15(18)12-3-7-14(8-4-12)24(21,22)23-13-5-1-11(2-6-13)9-10-16(19)20/h1-10H,(H,17,18)

InChI Key

JJLJZGDGOYIKBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])OS(=O)(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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